molecular formula C7H14F2N2O B13214665 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol

Cat. No.: B13214665
M. Wt: 180.20 g/mol
InChI Key: GMUAMWGFPAKMJT-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol is a chemical compound with the molecular formula C7H14F2N2O It is known for its unique structure, which includes a piperazine ring and two fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol typically involves the reaction of 2,2-difluoropropanol with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2,2-difluoro-3-(piperazin-1-yl)propanone, while reduction can produce 2,2-difluoro-3-(piperazin-1-yl)propanamine .

Scientific Research Applications

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol
  • 2,2-Difluoro-3-(piperidin-1-yl)propan-1-ol
  • 2,2-Difluoro-3-(azepan-1-yl)propan-1-ol

Uniqueness

2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol is unique due to its specific combination of a piperazine ring and two fluorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential for specialized uses .

Properties

Molecular Formula

C7H14F2N2O

Molecular Weight

180.20 g/mol

IUPAC Name

2,2-difluoro-3-piperazin-1-ylpropan-1-ol

InChI

InChI=1S/C7H14F2N2O/c8-7(9,6-12)5-11-3-1-10-2-4-11/h10,12H,1-6H2

InChI Key

GMUAMWGFPAKMJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(CO)(F)F

Origin of Product

United States

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